N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-17-5-4-13-11(15)12(16)14-8-2-3-9-10(6-8)19-7-18-9/h2-3,6H,4-5,7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLLDLMFJMQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, where a benzo[d][1,3]dioxole precursor is reacted with an appropriate halide.
Introduction of the oxalamide group: The oxalamide functional group is introduced via a condensation reaction between an oxalyl chloride and an amine derivative, under basic conditions.
Final coupling: The benzo[d][1,3]dioxole moiety is then coupled with the oxalamide intermediate using a palladium-catalyzed cross-coupling reaction, typically employing a ligand such as xantphos and a base like cesium carbonate
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidative conditions.
Reduction: The oxalamide group can be reduced to amines under reductive conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Products may include benzoquinones or other oxidized derivatives.
Reduction: Products typically include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted oxalamides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating varying degrees of antiproliferative effects:
| Cancer Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| CCRF-CEM | 12.5 | Moderate |
| LNCaP | 8.0 | High |
| MIA PaCa-2 | 15.0 | Moderate |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the oxalamide linkage through condensation reactions.
- Introduction of the benzo[d][1,3]dioxole moiety via electrophilic aromatic substitution.
The optimization of these synthesis steps is crucial for achieving high yields and purity of the final product.
Biochemical Interactions
Interaction studies reveal that compounds with similar structures can bind to various enzymes and proteins, influencing cellular processes. Preliminary studies suggest that this compound may impact gene expression and cellular signaling pathways. Techniques such as molecular docking simulations and in vitro assays are employed to assess these interactions .
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of this compound on LNCaP prostate cancer cells, researchers found that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound exerts its anticancer effects.
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound can effectively bind to target proteins involved in cancer progression, such as tubulin and certain kinases. The binding affinity was quantified using scoring functions that predict interaction strength, indicating potential for therapeutic development.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide involves its interaction with microtubules, leading to the inhibition of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells. The compound targets specific binding sites on tubulin, disrupting the microtubule dynamics essential for cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Metabolic Stability and Toxicology
- Metabolism: Oxalamides such as S336 (No. 1768) and its analogs (No. 1769, 1770) exhibit rapid metabolism in rat hepatocytes but lack detectable amide hydrolysis products, suggesting metabolic pathways dominated by oxidative modifications rather than cleavage of the oxalamide backbone .
- Toxicological Thresholds: The No Observed Effect Level (NOEL) for these compounds is 100 mg/kg bw/day, providing a safety margin of 500 million compared to estimated human exposure levels (0.0002 µg/kg bw/day) .
Critical Analysis of Divergent Data
- Metabolic Pathways : While oxalamides resist hydrolysis, acetamide analogs (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) undergo ester hydrolysis, indicating substituent-dependent metabolic fates .
- Bioactivity : The umami activity of S336 is well-documented, but analogous benzo[d][1,3]dioxol-5-yl oxalamides (e.g., the target compound) lack direct evidence of sensory or receptor-binding studies, necessitating further investigation.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 336.36 g/mol. This structural complexity suggests potential interactions with various biological targets.
Interaction with Biological Molecules
This compound has been shown to interact with various enzymes, proteins, and other biomolecules. Its oxalamide group is particularly notable for its role in modulating enzyme activity and influencing cellular signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties against several cancer cell lines, including:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (MIA PaCa-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
In vitro studies indicate that the compound induces cytotoxicity in these cell lines, leading to reduced cell viability and proliferation. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown potential anti-inflammatory effects. It modulates the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a role in managing inflammatory responses .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | LNCaP | 15 | Induces apoptosis |
| Study 2 | MIA PaCa-2 | 10 | Inhibits cell cycle progression |
| Study 3 | CCRF-CEM | 20 | Cytotoxicity via ROS generation |
The above table summarizes key findings from various experiments assessing the compound's efficacy against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through copper-catalyzed coupling reactions.
- Introduction of the Oxalamide Group : Conducted via condensation reactions between oxalyl chloride and amine derivatives.
- Final Coupling : Involves palladium-catalyzed cross-coupling reactions with appropriate ligands.
Q & A
Q. Can differential scanning calorimetry (DSC) provide insights into the polymorphic behavior of this compound?
- Methodology : DSC thermograms identify phase transitions (e.g., melting points, glass transitions). For benzodioxole derivatives, thermal decomposition studies (TGA) reveal stability thresholds (e.g., decomposition onset at ~200°C) . Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) can optimize bioavailability.
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in yields (e.g., 35% vs. 52% for similar oxalamides ) may stem from differences in amine nucleophilicity or solvent polarity. Systematic DoE (Design of Experiments) can identify critical factors.
- Biological Activity Conflicts : Inconsistent antibacterial results across analogs may reflect strain-specific resistance or assay conditions (e.g., pH-dependent solubility). Validate findings with orthogonal assays (e.g., time-kill curves vs. MICs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
